Cas no 509151-96-6 (2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride)
2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride
- A1-65590
- 2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride
- 509151-96-6
- EN300-39669321
-
- Inchi: 1S/C8H9FN2O3.ClH/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10;/h1-2,5H,3-4,10H2;1H
- InChI Key: BZDVWTLXYDLGPX-UHFFFAOYSA-N
- SMILES: Cl.FC1C=C(C=CC=1OCCN)[N+](=O)[O-]
Computed Properties
- Exact Mass: 236.0363980g/mol
- Monoisotopic Mass: 236.0363980g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 198
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.1Ų
2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39669321-0.05g |
2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride |
509151-96-6 | 95% | 0.05g |
$222.0 | 2023-05-26 | |
| Enamine | EN300-39669321-0.1g |
2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride |
509151-96-6 | 95% | 0.1g |
$331.0 | 2023-05-26 | |
| Enamine | EN300-39669321-0.25g |
2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride |
509151-96-6 | 95% | 0.25g |
$474.0 | 2023-05-26 | |
| Enamine | EN300-39669321-0.5g |
2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride |
509151-96-6 | 95% | 0.5g |
$746.0 | 2023-05-26 | |
| Enamine | EN300-39669321-1.0g |
2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride |
509151-96-6 | 95% | 1g |
$956.0 | 2023-05-26 | |
| Enamine | EN300-39669321-2.5g |
2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride |
509151-96-6 | 95% | 2.5g |
$1874.0 | 2023-05-26 | |
| Enamine | EN300-39669321-5.0g |
2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride |
509151-96-6 | 95% | 5g |
$2774.0 | 2023-05-26 | |
| Enamine | EN300-39669321-10.0g |
2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride |
509151-96-6 | 95% | 10g |
$4114.0 | 2023-05-26 | |
| 1PlusChem | 1P028DSB-50mg |
2-(2-fluoro-4-nitrophenoxy)ethan-1-aminehydrochloride |
509151-96-6 | 95% | 50mg |
$327.00 | 2024-05-01 | |
| 1PlusChem | 1P028DSB-100mg |
2-(2-fluoro-4-nitrophenoxy)ethan-1-aminehydrochloride |
509151-96-6 | 95% | 100mg |
$471.00 | 2024-05-01 |
2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride
Introduction to 2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride (CAS No. 509151-96-6)
2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride, identified by the chemical identifier CAS No. 509151-96-6, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research in medicinal chemistry. The structural features of this molecule, particularly the presence of a fluoro group and a nitro group on the aromatic ring, contribute to its unique chemical properties and reactivity, which are being exploited for the development of novel therapeutic agents.
The fluoro substituent is a well-known moiety in pharmaceuticals, renowned for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. In contrast, the nitro group introduces a polar region that can enhance solubility and interact with biological targets in specific ways. The combination of these functional groups in 2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride suggests that it may possess characteristics suitable for applications in areas such as anti-inflammatory, anticancer, or antimicrobial therapies.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride with greater accuracy. These methods allow for the screening of large virtual libraries of molecules to identify candidates with optimal pharmacological profiles. The integration of high-throughput screening (HTS) technologies with machine learning algorithms has further accelerated the process of identifying promising drug candidates.
In vitro studies have begun to explore the potential applications of 2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride. Initial experiments suggest that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, its structure resembles certain known bioactive molecules that have demonstrated efficacy in preclinical models. The fluoro and nitro groups are particularly noteworthy, as they can influence electronic properties and binding interactions in complex ways.
The synthesis of 2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride presents unique challenges due to the sensitivity of the functional groups involved. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, are being employed to construct the desired framework efficiently. These techniques not only improve yield but also allow for modifications that can fine-tune biological activity.
As research progresses, the potential applications of 2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride are likely to expand. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical candidates. The compound's structural features make it an attractive scaffold for further derivatization, enabling the exploration of diverse pharmacological spaces.
The regulatory landscape for new drug development continues to evolve, emphasizing safety and efficacy through rigorous preclinical and clinical trials. compounds like 2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride must undergo comprehensive evaluation to ensure their suitability for therapeutic use. Innovations in drug delivery systems and combination therapies may also enhance the potential benefits derived from this molecule.
Future directions in research may focus on understanding the mechanistic basis of action for 2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride. Elucidating how its structure influences biological responses will provide valuable insights into medicinal chemistry principles and guide the design of next-generation compounds. The integration of experimental data with computational predictions will be crucial in this endeavor.
In summary, 2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride (CAS No. 509151-96-6) represents a promising candidate for further exploration in drug discovery. Its unique structural features, combined with recent advancements in chemical biology and computational methods, position it as a valuable asset in the quest for novel therapeutic agents. As research continues to unfold, this compound holds promise for contributing to advancements in human health through innovative pharmaceutical solutions.
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